

# The Pharmacology of (6S)-DDATHF (Lometrexol): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LY243246  |           |
| Cat. No.:            | B15587983 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

(6S)-5,10-dideazatetrahydrofolate ((6S)-DDATHF), also known as Lometrexol, is a potent, second-generation antifolate agent with a specific mechanism of action targeting de novo purine biosynthesis.[1][2] This technical guide provides a comprehensive overview of the pharmacology of (6S)-DDATHF, including its molecular mechanism, preclinical and clinical findings, and detailed experimental protocols for its evaluation. The document is intended to serve as a resource for researchers and professionals involved in oncology drug development and the study of folate-dependent metabolic pathways.

## Introduction

(6S)-DDATHF is a structural analog of tetrahydrofolate where carbon atoms replace the nitrogen atoms at the N5 and N10 positions.[3] Unlike classical antifolates such as methotrexate, which primarily inhibit dihydrofolate reductase (DHFR), DDATHF was designed to selectively target a different enzyme in folate metabolism.[3][4] Its primary target is glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo synthesis of purine nucleotides.[1][2][5] By inhibiting this pathway, DDATHF effectively depletes the intracellular pool of adenosine and guanosine, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[2][6]



The development of DDATHF has been characterized by its significant antitumor activity and a distinct toxicity profile, primarily myelosuppression and mucositis.[1][5] A key strategy to mitigate these toxicities has been the co-administration of folic acid, which has been shown to improve the safety profile of the drug without compromising its therapeutic efficacy.[1][5] This guide will delve into the specifics of its mechanism, the rationale for folic acid supplementation, and provide practical experimental details.

## **Mechanism of Action**

The cytotoxic effects of (6S)-DDATHF are a direct result of its potent and specific inhibition of GARFT.[1][2][5] GARFT catalyzes the transfer of a formyl group from 10-formyl-tetrahydrofolate to phosphoribosyl-glycinamide (GAR), forming phosphoribosyl-formylglycinamide (FGAR). This is a critical, early step in the multi-enzyme pathway of de novo purine synthesis.

By acting as a tight-binding inhibitor of GARFT, DDATHF blocks the formation of FGAR, leading to a cascade of downstream effects:

- Depletion of Purine Nucleotides: The inhibition of the pathway leads to a significant reduction in the intracellular pools of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[2][3]
- Cell Cycle Arrest and Apoptosis: The lack of essential purine building blocks for DNA and RNA synthesis results in the cessation of cell division and the induction of programmed cell death (apoptosis).[1][6]

The stereochemistry at the 6-position is crucial for the biological activity of DDATHF. Both the (6R) and (6S) diastereomers are cytotoxic, but their potency can vary significantly between different cell lines, with the (6S) isomer showing greater cytotoxicity in some human cancer cell lines.[7] This stereospecificity is linked to the activity of folylpolyglutamate synthetase (FPGS), which is responsible for the polyglutamation of DDATHF within the cell, a process that enhances its intracellular retention and inhibitory activity.[7]















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. benchchem.com [benchchem.com]
- 5. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The stereospecific cytotoxic potency of (6R) and (6S)-5,10- dideazatetrahydrofolate correlates with cellular folylpolyglutamate synthetase levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacology of (6S)-DDATHF (Lometrexol): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15587983#understanding-the-pharmacology-of-6s-ddathf]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com